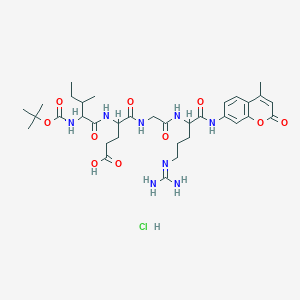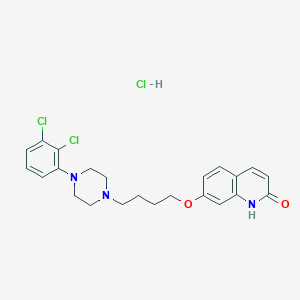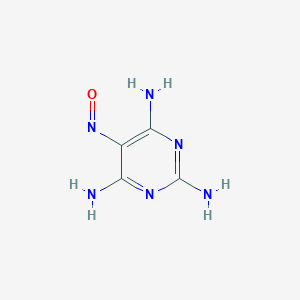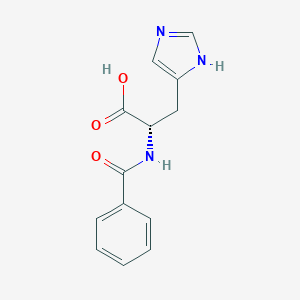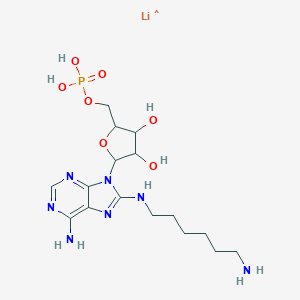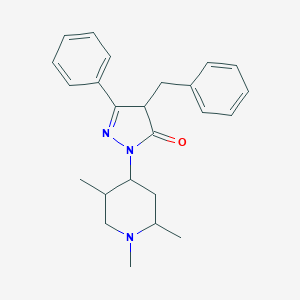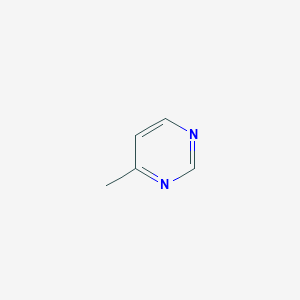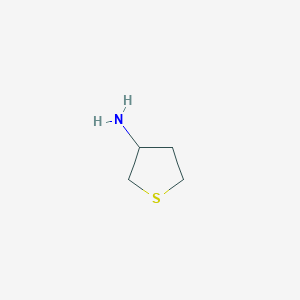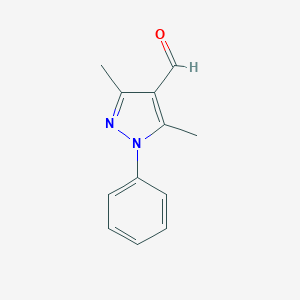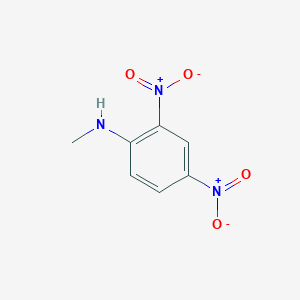
N-Methyl-2,4-dinitroaniline
概述
描述
N-Methyl-2,4-dinitroaniline is an organic compound with the molecular formula C7H7N3O4. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a methyl group, and two nitro groups are attached to the benzene ring at the 2 and 4 positions. This compound is known for its applications in various fields, including agriculture and chemical research .
准备方法
Synthetic Routes and Reaction Conditions: N-Methyl-2,4-dinitroaniline can be synthesized through the nitration of N-methylaniline. The process involves the following steps:
Nitration: N-methylaniline is treated with a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce nitro groups at the 2 and 4 positions on the benzene ring.
Purification: The reaction mixture is then neutralized, and the product is extracted and purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound involves similar nitration processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
化学反应分析
Types of Reactions: N-Methyl-2,4-dinitroaniline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like sodium methoxide or potassium hydroxide in polar solvents are used for nucleophilic aromatic substitution.
Major Products Formed:
Reduction: The reduction of this compound yields N-methyl-2,4-diaminoaniline.
Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed.
科学研究应用
N-Methyl-2,4-dinitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of herbicides and pesticides, particularly in formulations that target specific plant species
作用机制
The primary mechanism of action of N-Methyl-2,4-dinitroaniline involves its interaction with tubulin proteins, inhibiting their polymerization. This disruption of microtubule formation affects cell division and growth, making it effective as a herbicide. The compound specifically targets the mitotic spindle apparatus, preventing proper chromosome segregation during cell division .
相似化合物的比较
- Pendimethalin
- Trifluralin
- Oryzalin
- Benfluralin
Comparison: N-Methyl-2,4-dinitroaniline shares structural similarities with other dinitroaniline compounds like pendimethalin and trifluralin. its unique methyl group on the nitrogen atom distinguishes it from these compounds. This structural difference can influence its reactivity and specificity in various applications. For instance, while all these compounds act as herbicides by targeting tubulin, the presence of the methyl group in this compound may affect its binding affinity and efficacy .
属性
IUPAC Name |
N-methyl-2,4-dinitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O4/c1-8-6-3-2-5(9(11)12)4-7(6)10(13)14/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQEJEZOCXWJNKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80942616 | |
| Record name | N-Methyl-2,4-dinitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80942616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2044-88-4, 71607-48-2 | |
| Record name | N-Methyl-2,4-dinitroaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2044-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dinitrophenylmethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002044884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-2,4(or 2,6)-dinitroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071607482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-2,4-dinitroaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36958 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Methyl-2,4-dinitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80942616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methyl-2,4(or 2,6)-dinitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.787 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-methyl-2,4-dinitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.422 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYL-2,4-DINITROANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YMZ75L8MPZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of N-Methyl-2,4-dinitroaniline in current research?
A1: this compound (MDNA) itself is not the primary focus of the provided research articles. Instead, it serves as a valuable analytical tool in environmental monitoring. Specifically, MDNA is a product formed when the reagent 1-methyl-1-(2,4-dinitrophenyl)hydrazine (MDNPH) reacts with atmospheric pollutants like ozone and nitrogen dioxide. This reaction allows researchers to indirectly quantify these pollutants using high-performance liquid chromatography (HPLC). [, ]
Q2: How is this compound generated in the context of atmospheric pollutant analysis?
A2: When MDNPH-coated silica gel cartridges are exposed to air samples, formaldehyde and acetaldehyde present in the air react with MDNPH to form their respective hydrazones. Simultaneously, any ozone and nitrogen dioxide present oxidize MDNPH, converting it into MDNA. [, ] This parallel reaction allows for the simultaneous capture and quantification of these four air pollutants.
Q3: What analytical technique is used to detect and quantify this compound alongside other analytes in air samples?
A3: High-performance liquid chromatography (HPLC) with UV detection is employed to separate and quantify MDNA alongside the formaldehyde and acetaldehyde hydrazones. These compounds are detected at a wavelength of 360 nm. [, ] This method allows researchers to determine the concentration of each pollutant in the original air sample.
Q4: Aside from its role in atmospheric analysis, has this compound been investigated in other research contexts?
A4: Yes, this compound has been identified as a metabolite of N-methylformamide in mice. [] This finding suggests potential metabolic pathways for N-methylformamide in mammals and highlights the potential for MDNA formation in biological systems.
Q5: Are there any documented synthetic procedures for this compound?
A5: While the provided research doesn't delve into the synthesis of MDNA itself, it mentions that N-alkyl nitroanilines, including this compound, can be synthesized by reacting the parent aniline with the required alkyl halide under specific conditions. [] This information suggests potential synthetic routes for researchers interested in obtaining MDNA for further investigations.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Bis[1-(2-nitrophenyl)ethyl] N,N-Diisopropylphosphoramidite](/img/structure/B18452.png)

